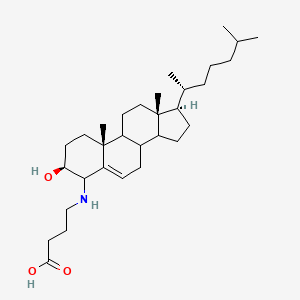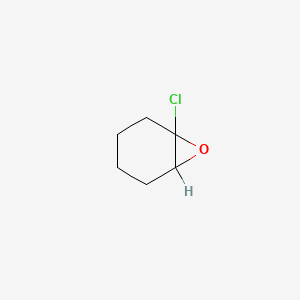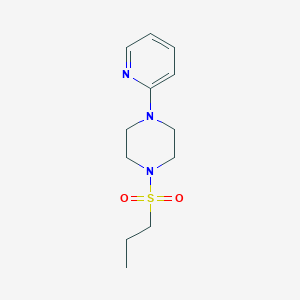
2,6-dimethyl-N-(4-methylphenyl)-4-quinolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethyl-N-(4-methylphenyl)-4-quinolinamine is an aminoquinoline.
Scientific Research Applications
Chemical Properties and Electrophilicity
The compound's chemical properties, particularly concerning its steric effects, have been studied. For instance, the 2,6-dimethyl-N-phenylsulfonyl-1,4-benzoquinonimine, closely related to our compound of interest, demonstrates increased electrophilicity and redox potential due to the steric effect of methyl groups. This increased electrophilicity is crucial for the activation of the C=N bond to the addition of nucleophiles, which is a significant aspect in synthetic organic chemistry (Avdeenko et al., 2002).
Antimalarial and Antitumor Activities
Compounds related to 2,6-dimethyl-N-(4-methylphenyl)-4-quinolinamine exhibit biological activities. Specific derivatives have shown potent cytotoxic properties against various cancer cell lines and have been used in in vivo models for their curative effects against tumors. Furthermore, some derivatives display significant in vitro and in vivo biological efficacy against both drug-sensitive and drug-resistant malaria strains, highlighting the compound's relevance in developing new therapeutic agents for these diseases (Deady et al., 2003), (Vangapandu et al., 2003).
Pharmaceutical Applications
In the pharmaceutical domain, derivatives of the compound have been utilized in developing radioligands for noninvasive assessment of peripheral benzodiazepine type receptors in vivo using positron emission tomography (PET). This application is pivotal in medical diagnostics and research, particularly in neurology and oncology (Matarrese et al., 2001).
Advanced Material Synthesis
The compound is also instrumental in synthesizing advanced materials. For instance, it has been used in microwave-aided synthesis of 2,6-dimethyl-3-aryl-4(1H)-quinolones, showcasing its role in facilitating rapid, high-yield, and straightforward synthetic procedures, which are highly valuable in material science and engineering (Chang-chu, 2014).
properties
Product Name |
2,6-dimethyl-N-(4-methylphenyl)-4-quinolinamine |
|---|---|
Molecular Formula |
C18H18N2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
2,6-dimethyl-N-(4-methylphenyl)quinolin-4-amine |
InChI |
InChI=1S/C18H18N2/c1-12-4-7-15(8-5-12)20-18-11-14(3)19-17-9-6-13(2)10-16(17)18/h4-11H,1-3H3,(H,19,20) |
InChI Key |
BNEVHZDJSBSDRX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC(=C2)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC(=C2)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,3-Diazabicyclo[2.2.2]oct-2-ene](/img/structure/B1208817.png)







![N-(3-methoxyphenyl)-2-benzo[cd]indolamine](/img/structure/B1208830.png)
![1-[2-(diethylamino)ethyl]-5,6-dimethyl-1H-pyrrolo[1,2,3-de]quinoxalin-2(3H)-one](/img/structure/B1208831.png)

![(1R,2S,4S,5R,8S,9S,11R)-2-[[(3aS,7R,7aR)-7-methyl-3-methylidene-4,5,7,7a-tetrahydro-3aH-furo[2,3-c]pyran-5-yl]oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid](/img/structure/B1208835.png)
